Cas no 53458-31-4 (9H-Purin-6-amine,9-(5-S-methyl-5-thio-a-D-xylofuranosyl)- (9CI))

9H-Purin-6-amine,9-(5-S-methyl-5-thio-a-D-xylofuranosyl)- (9CI) structure
53458-31-4 structure
Product Name:9H-Purin-6-amine,9-(5-S-methyl-5-thio-a-D-xylofuranosyl)- (9CI)
CAS No:53458-31-4
MF:C11H15N5O3S
MW:297.333500146866
CID:384439
PubChem ID:149
Update Time:2025-04-19

9H-Purin-6-amine,9-(5-S-methyl-5-thio-a-D-xylofuranosyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-6-amine,9-(5-S-methyl-5-thio-a-D-xylofuranosyl)- (9CI)
    • 1-(6-amino-purin-9-yl)-S-methyl-α-L-5-thio-1-deoxy-xylofuranose
    • 9-{5-o-[(4-methylphenyl)sulfonyl]pentofuranosyl}-9h-purin-6-amine
    • AC1L5SM1
    • AC1Q6Y83
    • AGN-PC-00OFLA
    • AR-1H5396
    • NSC145885
    • NSC81149
    • NSC166540
    • 9-(5-s-methyl-5-thiopentofuranosyl)-9h-purin-6-amine
    • NSC335422
    • AKOS024285973
    • FT-0665839
    • NSC-166536
    • SCHEMBL890628
    • NSC-166540
    • .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
    • (2R,5S)-2-(6-Aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
    • NSC-208835
    • NCGC00263645-02
    • 53458-31-4
    • DTXSID70862955
    • 9-(5'-Deoxy-5'-(methylthio)-beta-D-xylofuranosyl)-adenine
    • beta-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
    • Adenosine + C2H5S
    • NSC166536
    • NSC208835
    • CHEBI:180963
    • 2457-81-0
    • 53458-29-0
    • NSC-335422
    • 5'-Deoxy-5'-(methylthio)adenosine, 97%
    • 5'-CH3S-xyloA
    • NCGC00263645-01
    • 2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
    • 2-(6-aminopurin-9-yl)-5-(methylsulanylmethyl)oxolane-3,4-diol
    • (+/-)-p-ethoxybenzoin
    • Inchi: 1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)
    • InChI Key: WUUGFSXJNOTRMR-UHFFFAOYSA-N
    • SMILES: S(C)CC1C(C(C(N2C=NC3C(N)=NC=NC2=3)O1)O)O

Computed Properties

  • Exact Mass: 191.14241
  • Monoisotopic Mass: 297.08956053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 145Ų

Experimental Properties

  • PSA: 28.16
  • LogP: -0.02810
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent